tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate
Description
tert-Butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate (CAS: 1638744-23-6) is a fluorinated piperidine derivative bearing a tert-butyl carbamate group attached via a methylene linker at the 2-position of the piperidine ring. The 5,5-difluoro substitution on the piperidine ring enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis . This compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the corresponding amine precursor, a common strategy in peptide and small-molecule drug development. Suppliers such as CymitQuimica and PharmaBlock Sciences offer this compound with purities ≥95%, though its cost is notably high ($2,232/g for the (R)-enantiomer) .
Properties
CAS No. |
1638764-52-9 |
|---|---|
Molecular Formula |
C11H20F2N2O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-6-8-4-5-11(12,13)7-15-8/h8,15H,4-7H2,1-3H3,(H,14,16) |
InChI Key |
KYNZGIOKUKGMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CN1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,5-Difluoropiperidine Intermediate
The synthesis typically begins with the preparation of the (2R or 2S)-5,5-difluoropiperidine intermediate. This intermediate is crucial as it forms the core heterocyclic structure with the difluoro substitution pattern. The difluorination at the 5-position is often achieved by selective fluorination reactions on piperidine precursors, using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents under controlled conditions.
Formation of tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate
The key step involves the introduction of the tert-butyl carbamate protecting group onto the amino functionality of the 5,5-difluoropiperidine derivative. This is commonly achieved through:
Carbamate Formation: Reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate under basic conditions to yield the tert-butyl carbamate.
Methylene Linkage Introduction: The methylene bridge (-CH2-) connecting the carbamate nitrogen to the piperidine nitrogen is introduced by alkylation reactions, often via reductive amination or nucleophilic substitution using formaldehyde derivatives or chloromethyl carbamates.
Detailed Synthetic Route (Based on Closely Related Compounds)
Though direct literature on this compound is limited, a representative synthetic approach can be outlined as follows:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5,5-difluoropiperidine | Starting from piperidine derivatives, fluorination with DAST or equivalents at position 5 | Control of stereochemistry (2R or 2S) is critical |
| 2 | Protection of amino group with tert-butyl carbamate | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | Typically in organic solvents like dichloromethane, room temperature |
| 3 | Introduction of methylene bridge linking carbamate nitrogen to piperidine nitrogen | Reductive amination using formaldehyde and sodium cyanoborohydride or chloromethyl tert-butyl carbamate alkylation | Requires careful pH and temperature control to avoid side reactions |
| 4 | Purification | Column chromatography or crystallization | Ensures high purity for research use |
Comparative Data Table for Synthetic Parameters
| Parameter | Typical Range/Condition | Comments |
|---|---|---|
| Fluorination reagent | DAST or Deoxo-Fluor | Selective for gem-difluoro substitution |
| Carbamate protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Standard for Boc protection |
| Base for carbamate formation | Triethylamine or DIPEA | Neutralizes acid byproducts |
| Solvent | Dichloromethane, THF, or ethyl acetate | Depends on solubility and reaction step |
| Temperature (carbamate formation) | 0°C to room temperature | Controls reaction rate and side products |
| Alkylation reagent | Formaldehyde + NaBH3CN or chloromethyl carbamate | For methylene bridge introduction |
| Purification | Recrystallization or chromatography | To achieve >98% purity |
Analytical Data Supporting Preparation
Typical analytical characterization for the related tert-butyl carbamate intermediates includes:
| Analysis Method | Data/Result | Notes |
|---|---|---|
| HPLC Purity | >98.5% | Confirms high purity after crystallization |
| Mass Spectrometry (MS) | m/z consistent with [M+H]+ 250.29 | Confirms molecular weight |
| 1H-NMR (300 MHz, CDCl3) | Signals corresponding to tert-butyl group (9H, singlet at ~1.4 ppm), methylene protons, and piperidine ring protons | Confirms structure integrity |
| Melting Point | Typically 100–110°C for tert-butyl carbamates | Indicates purity and identity |
Summary Table of Preparation Methods for this compound
| Preparation Step | Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Fluorination of piperidine | Piperidine derivative + DAST | Controlled temperature, inert atmosphere | Variable | - | Stereoselective step |
| Carbamate protection | Boc2O + Base (TEA) | 0°C to RT, organic solvent | >90 | - | Standard Boc protection |
| Methylene bridge formation | Formaldehyde + NaBH3CN or chloromethyl carbamate | Mild conditions, pH control | >85 | - | Reductive amination or alkylation |
| Purification | Crystallization from isopropyl ether/n-heptane | Cooling, filtration, drying | 90-95 | >98 | Industrially scalable |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of difluoropiperidine derivatives with oxidized functional groups.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with enzymes and receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorination Impact: The 5,5-difluoro substitution in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate . Fluorine’s electron-withdrawing effects may also influence reactivity in downstream coupling reactions.
- Hydroxyl vs. Fluorine : Hydroxyl-containing analogs (e.g., tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate ) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability compared to fluorinated derivatives.
Stereochemical Considerations
The (R)-enantiomer of the target compound (CAS: 1638744-23-6) is explicitly marketed, underscoring the importance of chirality in pharmacological activity . In contrast, tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate and other cyclopentane/piperidine derivatives emphasize diastereomeric configurations, which can dramatically alter biological target engagement.
Commercial Availability and Cost
The target compound’s high price ($2,232/g) reflects the synthetic complexity of introducing fluorine atoms and maintaining enantiomeric purity . Non-fluorinated analogs (e.g., hydroxylated piperidines ) are likely more cost-effective but may lack the desired pharmacokinetic properties.
Research and Application Implications
- Drug Design : The 5,5-difluoro substitution is advantageous in CNS drug candidates where blood-brain barrier penetration is critical.
- Synthetic Utility : The Boc group in these compounds facilitates selective deprotection under mild acidic conditions, enabling modular synthesis of complex molecules .
- Limitations : High cost and specialized synthetic routes may limit large-scale use of fluorinated derivatives compared to hydroxylated analogs.
Biological Activity
tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate is a synthetic compound notable for its potential applications in medicinal chemistry and drug development. Its unique structure, characterized by a tert-butyl group, a carbamate functional group, and a difluorinated piperidine ring, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula : C₁₁H₂₀F₂N₂O₂
- Molecular Weight : 250.29 g/mol
- CAS Number : Not specified in sources but related compounds are noted.
The biological activity of this compound is influenced by its interactions with various biological targets. The presence of the piperidine moiety allows for potential binding to neurotransmitter receptors, which is critical for its pharmacological effects. The carbamate group may undergo hydrolysis, releasing biologically active amines that further contribute to its activity.
Biological Activity Overview
Research indicates that compounds with similar structural features to this compound exhibit various biological activities:
- Neurotransmitter Interaction : Compounds similar to this carbamate have shown binding affinities for neurotransmitter receptors, suggesting potential use in treating neurological disorders.
- Enzyme Inhibition : Structural analogs have been reported to inhibit enzymes such as acetylcholinesterase and β-secretase, which are relevant in the context of Alzheimer's disease.
Study 2: Pharmacological Profiling
Preliminary data from pharmacological profiling indicate that compounds with the difluoropiperidine structure may exhibit enhanced potency due to their ability to interact favorably with specific amino acid residues within receptor binding sites. For instance, docking studies have revealed that such compounds can effectively engage with the tryptophan shelf (Trp-760) in target proteins, influencing their biological activity .
Comparative Analysis
To understand the potential of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Key Findings |
|---|---|---|---|
| N-Methylpiperidine | Piperidine ring with a methyl group | Lower activity due to steric hindrance | Simpler structure leads to less interaction |
| 5-Fluoropiperidin-2-one | Piperidine ring with a keto group | Different reactivity due to carbonyl | Potentially different binding profiles |
| Tert-butyl carbamate | Carbamate without fluorinated substituents | Simpler biological profile | Lacks fluorine; less potent |
| 1-(Difluoromethyl)piperidine | Piperidine ring with difluoromethyl group | Comparable activity due to fluorination | Directly comparable in terms of reactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group via di-tert-butyl dicarbonate (Boc₂O) to a pre-functionalized piperidine intermediate. For example, reacting 5,5-difluoropiperidin-2-ylmethylamine with Boc₂O in dichloromethane under basic conditions (e.g., triethylamine or DMAP) at 0–25°C achieves high yields. Post-reaction purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Monitor chemical shifts for the tert-butyl group (~1.4 ppm for ¹H; ~28 ppm for ¹³C) and piperidine protons (δ 3.0–4.0 ppm).
- FT-IR : Confirm carbamate C=O stretch (~1690–1720 cm⁻¹) and N-H absorption (~3350 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₁H₁₉F₂N₂O₂).
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in solid-state studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). To validate findings:
- Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activity.
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified fluorine positions or piperidine substituents.
- Compare binding modes via molecular docking against crystallographic data of target proteins .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks on the carbamate carbonyl.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF).
- Machine Learning : Train models on existing carbamate reaction datasets to predict regioselectivity in functionalization reactions .
Q. How does the stereochemistry of the piperidine ring influence biological activity, and what chiral resolution methods apply?
- Methodological Answer : The 5,5-difluoro substitution creates axial chirality, impacting target binding.
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA).
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer.
- Crystallographic Analysis : Correlate absolute configuration with activity (e.g., R-configuration may enhance enzyme inhibition) .
Q. What factors are critical in designing flow chemistry protocols for scalable synthesis?
- Methodological Answer :
- Residence Time Optimization : Use Design of Experiments (DoE) to balance reaction time and temperature.
- Catalyst Immobilization : Employ packed-bed reactors with immobilized bases (e.g., polymer-supported DMAP).
- In-line Purification : Integrate scavenger resins to remove excess reagents. Statistical modeling (e.g., ANOVA) identifies key variables (e.g., flow rate, reagent stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
